Cas no 2361767-96-4 (N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
![N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide structure](https://www.kuujia.com/scimg/cas/2361767-96-4x500.png)
N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide Chemical and Physical Properties
Names and Identifiers
-
- Z2916503049
- 2361767-96-4
- EN300-26580473
- N-{2-[4-(2-cyano-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide
- N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide
-
- Inchi: 1S/C18H21FN4O2/c1-3-17(24)21(4-2)13-18(25)23-9-7-22(8-10-23)16-6-5-15(19)11-14(16)12-20/h3,5-6,11H,1,4,7-10,13H2,2H3
- InChI Key: LQWLCTDCMJDCKK-UHFFFAOYSA-N
- SMILES: C(N(CC(N1CCN(C2=CC=C(F)C=C2C#N)CC1)=O)CC)(=O)C=C
Computed Properties
- Exact Mass: 344.16485409g/mol
- Monoisotopic Mass: 344.16485409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 600.5±55.0 °C(Predicted)
- pka: 1.20±0.10(Predicted)
N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580473-1.0g |
2361767-96-4 | 90% | 1.0g |
$0.0 | 2023-07-08 | ||
Enamine | EN300-26580473-1g |
2361767-96-4 | 90% | 1g |
$0.0 | 2023-09-13 |
N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide Related Literature
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide
Recent Advances in the Study of N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide (CAS: 2361767-96-4)
In recent years, the compound N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide (CAS: 2361767-96-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine and acrylamide moieties, has shown promising potential in various therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide involves a multi-step process that ensures high yield and purity. Recent studies have optimized the reaction conditions to improve the efficiency of the synthesis, with particular emphasis on the coupling of the piperazine and acrylamide groups. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
Mechanistic studies have revealed that this compound exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. In vitro assays have demonstrated its high affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological disorders such as depression and schizophrenia. Furthermore, preliminary in vivo studies have shown favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration, which are critical for central nervous system (CNS) targeting.
Recent preclinical trials have explored the therapeutic efficacy of N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide in animal models of neurodegenerative diseases. Results indicate a significant reduction in pathological markers associated with Alzheimer's disease, including amyloid-beta plaques and neuroinflammation. These findings have spurred interest in further clinical development, with several pharmaceutical companies initiating Phase I trials to assess safety and tolerability in human subjects.
In addition to its neurological applications, this compound has also shown promise in oncology research. Studies have identified its ability to inhibit the proliferation of certain cancer cell lines by targeting key signaling pathways involved in cell cycle regulation. The compound's dual functionality as a receptor modulator and kinase inhibitor highlights its versatility and potential as a multi-targeted therapeutic agent.
Despite these promising results, challenges remain in the development of N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed to ensure its successful translation into clinical use. Ongoing research is focused on structural modifications to enhance its pharmacological profile while minimizing adverse effects.
In conclusion, N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide represents a compelling candidate for further investigation in both neurological and oncological therapeutics. Its unique chemical structure and multifaceted biological activity position it as a valuable tool for understanding disease mechanisms and developing novel treatments. Future studies will undoubtedly shed more light on its full therapeutic potential and pave the way for its integration into clinical practice.
2361767-96-4 (N-[2-[4-(2-Cyano-4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-ethyl-2-propenamide) Related Products
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)



